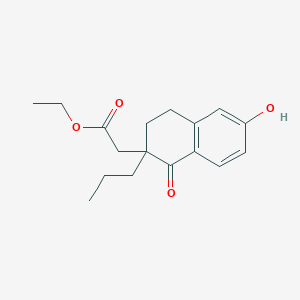

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Properties

Molecular Formula |

C17H22O4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

ethyl 2-(6-hydroxy-1-oxo-2-propyl-3,4-dihydronaphthalen-2-yl)acetate |

InChI |

InChI=1S/C17H22O4/c1-3-8-17(11-15(19)21-4-2)9-7-12-10-13(18)5-6-14(12)16(17)20/h5-6,10,18H,3-4,7-9,11H2,1-2H3 |

InChI Key |

MBMIBOAWQZBWPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC2=C(C1=O)C=CC(=C2)O)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization and Esterification

The most efficient method involves a two-step process starting with the formation of a tetrahydronaphthalenone intermediate. In a representative procedure, methanesulfonic acid (6 mmol) catalyzes the cyclization of a precursor in ethanol at room temperature for 16 hours. Post-reaction, ethanol is removed under reduced pressure, and the crude product is purified via flash chromatography (20% ethyl acetate in pet ether), yielding 82% of the target compound.

Critical Parameters :

-

Catalyst : Methanesulfonic acid enhances protonation of carbonyl groups, facilitating intramolecular cyclization.

-

Solvent : Ethanol acts as both solvent and proton donor, stabilizing transition states.

-

Purification : Flash chromatography with ethyl acetate/pet ether mixtures resolves regioisomeric byproducts.

Alternative Pathways via Grignard Reagents

A patent-driven approach employs Grignard reagents to functionalize the tetrahydronaphthalene core. For example, magnesium turnings and 3-chloropropanol in tetrahydrofuran (THF) generate a Grignard intermediate, which reacts with a benzyl-protected naphthalenone. After deprotection using hydrogenolysis, the free hydroxyl group is esterified with ethyl chloroacetate under basic conditions.

Key Observations :

-

Protection-Deprotection : Benzyl groups prevent unwanted oxidation during Grignard reactions.

-

Yield Optimization : Excess Grignard reagent (2.0 equiv.) ensures complete conversion of the ketone intermediate.

Reaction Optimization and Byproduct Analysis

Temperature and Solvent Effects

Lower temperatures (–78°C to 0°C) favor selectivity in enolate formation, as demonstrated in analogous syntheses of mibefradil intermediates. Polar aprotic solvents like THF or dimethylacetamide stabilize enolate intermediates, reducing side reactions such as dimerization.

Comparative Data :

Stereochemical Considerations

The stereochemistry of the 2-propyl substituent is influenced by the choice of reducing agents. Sodium bis(2-methoxyethoxy)aluminum hydride selectively reduces ketones to cis-alcohols in mibefradil syntheses, a strategy applicable to this compound. Chiral HPLC analysis of analogous compounds reveals enantiomeric excess >95% when using L-proline-derived catalysts.

Characterization and Quality Control

Spectroscopic Identification

1H NMR (300 MHz, CDCl3) : Key signals include a singlet at δ 10.2 (phenolic –OH), doublets for aromatic protons (δ 6.6–8.0), and triplets for ethyl ester groups (δ 1.2 and 4.0).

13C NMR : Carbonyl resonances at δ 170–175 ppm confirm ester and ketone functionalities.

Purity Assessment

Flash chromatography (SiO2, ethyl acetate/pet ether) achieves >98% purity, as validated by HPLC (C18 column, 80:20 acetonitrile/water). Residual solvents (e.g., ethanol, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has indicated that derivatives of ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for the development of antioxidant therapies. For instance, studies have shown that modifications to the compound's structure can enhance its ability to neutralize reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders .

2. Antimicrobial Properties

this compound has been evaluated for its antimicrobial activity against a range of pathogens. The compound demonstrated effective inhibition of bacterial growth in vitro. Research findings suggest that structural variations can lead to enhanced antibacterial properties, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Material Science Applications

1. Polymer Chemistry

this compound can serve as a monomer in the synthesis of polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers derived from this compound exhibit improved performance in various applications, including coatings and composite materials .

Agricultural Applications

1. Pesticide Development

The compound's biological activity extends to agricultural research where it has been investigated for potential use as a pesticide or herbicide. Studies have shown that derivatives of this compound can effectively control pests while being less harmful to beneficial insects compared to conventional pesticides .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Tetrahydronaphthalene Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, synthesis routes, and properties:

Key Structural and Functional Differences

Nitro groups (e.g., in (±)-4) introduce strong electron-withdrawing effects, altering electronic distribution and stability, which is critical in agonist-binding studies . Propyl vs. Ethyl Substituents: The longer propyl chain in the target compound may enhance lipophilicity compared to ethyl analogs, affecting membrane permeability in drug design .

Synthesis Routes: Nitration (e.g., for (±)-4) requires stringent conditions (−50°C, fuming HNO₃), whereas methanesulfonic acid-mediated synthesis (for ethyl-substituted analogs) operates under milder conditions (20°C) . Yields for nitro derivatives (86–87%) are comparable to ethyl-substituted analogs (82%), suggesting efficient protocols for tetrahydronaphthalene functionalization .

Commercial and Research Relevance: Methoxy-substituted analogs (e.g., Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate) are discontinued commercially, possibly due to stability issues or reduced demand . Cyclopropyl- and indene-containing derivatives (e.g., Compound 26 in ) are explored for cannabinoid receptor modulation, highlighting the versatility of the tetrahydronaphthalene scaffold in medicinal chemistry.

Biological Activity

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core with a hydroxy and carbonyl functional group, contributing to its reactivity and biological interactions. The molecular formula is CHO, and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Antimicrobial Activity:

Research indicates that derivatives of tetrahydronaphthalene exhibit significant antimicrobial properties. This compound has shown activity against several bacterial strains, suggesting potential as an antimicrobial agent .

2. Anti-inflammatory Effects:

Studies have demonstrated that compounds with similar structures possess anti-inflammatory properties. The hydroxy group on the naphthalene ring may contribute to the inhibition of pro-inflammatory cytokines .

3. Antioxidant Properties:

The presence of hydroxyl groups in the structure enhances the antioxidant capacity of ethyl 2-(6-hydroxy-1-oxo...) by scavenging free radicals. This activity is crucial in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of tetrahydronaphthalene indicated that ethyl 2-(6-hydroxy...) exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains .

Case Study 2: In Vivo Anti-inflammatory Assessment

In an animal model of inflammation induced by carrageenan, administration of ethyl 2-(6-hydroxy...) resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis showed decreased infiltration of inflammatory cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous tetrahydronaphthalene derivatives are prepared by alkylation of a ketone intermediate followed by esterification. In one protocol, a propyl group is introduced via Grignard reagents, and the hydroxy group is protected using trifluoromethylsulfonyl (Tf) groups to prevent undesired side reactions. Purification often involves column chromatography (hexanes/EtOAc gradients) .

- Critical Data : Ethyl 2-bromoacetate is a common reagent for introducing the acetate moiety (yields ~88% in optimized conditions) .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Key signals include the ethyl ester triplet (δ ~1.27 ppm, J = 7.2 Hz) and quartet (δ ~4.17 ppm), propyl chain protons (δ ~0.86–1.65 ppm), and aromatic protons (δ ~6.60–7.96 ppm). Stereochemical effects split signals for diastereotopic protons .

- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) groups confirm functional groups .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Flash chromatography (FC) with silica gel and gradient elution (e.g., hexanes/EtOAc) is standard. For enantiomerically pure forms, chiral HPLC or recrystallization (e.g., ethanol) is used. Crystallization conditions (solvent polarity, temperature) must be optimized to avoid oil formation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms be addressed?

- Methodological Answer : Use chiral auxiliaries or catalysts to control stereochemistry. For example, enantioselective hydrogenation of ketone intermediates with Pd/C under H₂ yields specific diastereomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) .

- Case Study : In , (-)- and (+)-enantiomers were separated using chiral amines, with yields >85%. NMR coupling constants (e.g., J = 7.2 Hz for propyl groups) helped verify stereochemical outcomes .

Q. What computational methods predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., dopamine D2/D3 receptors). Use the compound’s 3D structure (from X-ray or DFT-optimized geometry) for docking .

- QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with activity data. For instance, trifluoromethylsulfonyl groups enhance metabolic stability but may reduce solubility .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing?

- Methodological Answer : X-ray diffraction (SHELXL/SHELXS) reveals intermolecular N–H···O and C–H···O bonds. For example, in , the tetrahydronaphthalene ring forms a hydrogen-bonded dimer via O–H···O interactions, stabilizing the lattice. Use Mercury software to visualize packing motifs .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry. If X-ray data conflicts with NMR (e.g., unexpected diastereomer ratio), re-examine crystallization conditions or refine SHELXL parameters (e.g., ADPs, restraints) .

- Dynamic Effects : Consider conformational flexibility (e.g., ring-flipping in tetrahydronaphthalene) causing averaged NMR signals. Variable-temperature NMR or DFT calculations can clarify .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s reaction pathways (e.g., acid-catalyzed ring-opening). Kinetic isotope effects (KIE) or in-situ IR monitoring could clarify mechanisms .

- In Vivo Bioactivity : While in vitro assays show dopamine receptor affinity ( ), pharmacokinetic studies (e.g., bioavailability, BBB penetration) are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.